ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672898
InChI: InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3
SMILES: CCOC(=O)C1=NN(C=C1)CC#C
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13672898

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name ethyl 1-prop-2-ynylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3
Standard InChI Key JMDLXPIFCSBHLG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1)CC#C
Canonical SMILES CCOC(=O)C1=NN(C=C1)CC#C

Introduction

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, which are five-membered heterocyclic rings containing two nitrogen atoms. This compound is characterized by the presence of an ethyl ester group and a prop-2-yn-1-yl substituent attached to the pyrazole ring. The unique structure of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent substitution reactions. Common methods include:

  • Alkylation Reactions: Involving the reaction of pyrazole derivatives with alkylating agents.

  • Cross-Coupling Reactions: Often facilitated by catalysts like palladium to form more complex derivatives.

Biological Activities and Applications

Pyrazole derivatives, including ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate, have been explored for their potential biological activities:

  • Anti-Inflammatory Properties: Pyrazoles are known for their anti-inflammatory effects, making them candidates for developing new drugs.

  • Antimicrobial Activity: Some pyrazole derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.

  • Cancer Research: There is interest in pyrazoles for their potential anticancer properties.

Table: Potential Applications of Pyrazole Derivatives

Application AreaDescription
Medicinal ChemistryAnti-inflammatory, antimicrobial, anticancer drugs
Materials ScienceDevelopment of novel materials with specific properties
Agricultural ApplicationsPotential use in pesticides or plant growth regulators

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